Cas no 1505105-17-8 (2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acid)

2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-methyl-4-[(prop-2-yn-1-yl)amino]benzoicacid
- 1505105-17-8
- AKOS019854379
- 2-methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid
- EN300-1449025
- Benzoic acid, 2-methyl-4-(2-propyn-1-ylamino)-
- 2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acid
-
- インチ: 1S/C11H11NO2/c1-3-6-12-9-4-5-10(11(13)14)8(2)7-9/h1,4-5,7,12H,6H2,2H3,(H,13,14)
- InChIKey: AKAJXIJFTQUTKI-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=CC=1C)NCC#C)=O
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.224±0.06 g/cm3(Predicted)
- ふってん: 377.3±37.0 °C(Predicted)
- 酸性度係数(pKa): 4.55±0.25(Predicted)
2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449025-50mg |
2-methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid |
1505105-17-8 | 50mg |
$468.0 | 2023-09-29 | ||
Enamine | EN300-1449025-100mg |
2-methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid |
1505105-17-8 | 100mg |
$490.0 | 2023-09-29 | ||
Enamine | EN300-1449025-1000mg |
2-methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid |
1505105-17-8 | 1000mg |
$557.0 | 2023-09-29 | ||
Enamine | EN300-1449025-0.25g |
2-methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid |
1505105-17-8 | 0.25g |
$933.0 | 2023-06-06 | ||
Enamine | EN300-1449025-250mg |
2-methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid |
1505105-17-8 | 250mg |
$513.0 | 2023-09-29 | ||
Enamine | EN300-1449025-5000mg |
2-methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid |
1505105-17-8 | 5000mg |
$1614.0 | 2023-09-29 | ||
Enamine | EN300-1449025-10000mg |
2-methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid |
1505105-17-8 | 10000mg |
$2393.0 | 2023-09-29 | ||
Enamine | EN300-1449025-0.1g |
2-methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid |
1505105-17-8 | 0.1g |
$892.0 | 2023-06-06 | ||
Enamine | EN300-1449025-2.5g |
2-methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid |
1505105-17-8 | 2.5g |
$1988.0 | 2023-06-06 | ||
Enamine | EN300-1449025-0.05g |
2-methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid |
1505105-17-8 | 0.05g |
$851.0 | 2023-06-06 |
2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acid 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acidに関する追加情報
Introduction to 2-Methyl-4-(Prop-2-yn-1-yl)aminobenzoic Acid (CAS No. 1505105-17-8)
2-Methyl-4-(prop-2-yn-1-yl)aminobenzoic acid (CAS No. 1505105-17-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methyl 4-(propargylamino)benzoate, is characterized by its unique structural features, which include a propargylamine moiety and a methyl group attached to the benzene ring. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and bioactive molecules.
The chemical structure of 2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acid consists of a benzene ring with a methyl group at the 2-position and a propargylamine group at the 4-position. The presence of the propargylamine moiety makes this compound highly reactive and suitable for click chemistry reactions, which are widely used in the synthesis of complex molecules and drug conjugates. Additionally, the carboxylic acid functional group provides opportunities for further derivatization, enhancing its utility in drug design and development.
Recent studies have highlighted the potential of 2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acid in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent anti-inflammatory properties. These findings suggest that 2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.
In another study, scientists at the University of California, San Francisco, investigated the role of propargylamine derivatives in modulating protein-protein interactions. Their results demonstrated that compounds like 2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acid can effectively disrupt specific protein interactions, which are crucial for various cellular processes. This property makes it a promising candidate for targeted therapy in diseases such as cancer and neurodegenerative disorders.
The synthetic accessibility of 2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acid is another factor contributing to its popularity in research laboratories. The compound can be synthesized through a series of well-established chemical reactions, including nucleophilic substitution and coupling reactions. This ease of synthesis allows researchers to readily access and modify the compound, facilitating its use in high-throughput screening and combinatorial chemistry approaches.
In addition to its potential therapeutic applications, 2-methyl-4-(prop-2-yn-1-yl)aminobenzoic acid has also been explored for its use as a building block in materials science. Researchers at the Massachusetts Institute of Technology have demonstrated that compounds with similar structures can be used to create functional polymers with unique properties, such as enhanced mechanical strength and biocompatibility. These polymers have potential applications in tissue engineering and drug delivery systems.
The safety profile of 2-methyl-4-(prop-2-ylnl)aminobenzoic acid is an important consideration for its use in pharmaceutical development. Preliminary toxicological studies have indicated that the compound exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further preclinical and clinical evaluation. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, 2-methyl-4-(prop-2-ylnl)aminobenzoic acid (CAS No. 1505105-17)-8 is a promising compound with diverse applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features, synthetic accessibility, and biological activity make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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